molecular formula C7H5BrClI B1589466 2-Chloro-5-iodobenzyl bromide CAS No. 793695-85-9

2-Chloro-5-iodobenzyl bromide

Cat. No. B1589466
M. Wt: 331.37 g/mol
InChI Key: DFDCZEQSQMAKJJ-UHFFFAOYSA-N
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Description

2-Chloro-5-iodobenzyl bromide is a chemical compound with the molecular formula C7H5BrClI. It has a molecular weight of 331.38 . It is a solid substance at room temperature .


Molecular Structure Analysis

The IUPAC name for 2-Chloro-5-iodobenzyl bromide is 2-(bromomethyl)-1-chloro-4-iodobenzene . The InChI code is 1S/C7H5BrClI/c8-4-5-3-6(10)1-2-7(5)9/h1-3H,4H2 .


Physical And Chemical Properties Analysis

2-Chloro-5-iodobenzyl bromide is a solid at room temperature . It has a boiling point of 94-95°C .

Scientific Research Applications

Ring Halogenations in Organic Synthesis

2-Chloro-5-iodobenzyl bromide can be used in ring halogenation reactions, a crucial step in the synthesis of complex organic molecules. For example, in a study on ring halogenations of polyalkylbenzenes with N-Halosuccinimide and acidic catalysts, similar halogenated compounds were prepared in high yields, showcasing the utility of halogenated benzyl bromides in organic synthesis (Bovonsombat & Mcnelis, 1993).

Catalytic Activity in Chemical Reactions

Compounds like 2-Chloro-5-iodobenzyl bromide can be used in catalytic processes such as the Mizoroki–Heck reaction, which is a method for coupling aryl halides with alkenes to form substituted alkenes. A study involving palladium(II) complexes with benzimidazolin‐2‐ylidene and phosphane ligands demonstrated their catalytic activity in such coupling reactions, highlighting the potential application of halogenated benzyl bromides in catalysis (Türkmen, Pape, Hahn, & Çetinkaya, 2009).

Synthesis of Novel Compounds

2-Chloro-5-iodobenzyl bromide can serve as an intermediate in the synthesis of novel organic compounds. For instance, a study on the synthesis of methylene-expanded oxetanocin isonucleosides, which are analogs of nucleosides, utilized halogenated benzyl bromides as key intermediates, demonstrating the compound's role in creating new molecules with potential biological activity (Jung & Nichols, 1998).

Polymer Chemistry

In polymer chemistry, 2-Chloro-5-iodobenzyl bromide can be involved in the preparation of polymers with controlled molecular architecture. A study on a new convergent approach to dendritic macromolecules described the use of benzylic bromides in the synthesis of dendritic polymers, showcasing the importance of such compounds in the development of new polymeric materials (Hawker & Fréchet, 1990).

Safety And Hazards

2-Chloro-5-iodobenzyl bromide is classified as a dangerous substance. It has been assigned the signal word “Danger” and is associated with the hazard statements H302+H312+H332;H334, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . The precautionary statements P260;P271;P280 advise avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-(bromomethyl)-1-chloro-4-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClI/c8-4-5-3-6(10)1-2-7(5)9/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFDCZEQSQMAKJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30471527
Record name 2-Bromomethyl-1-chloro-4-iodo-benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30471527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-iodobenzyl bromide

CAS RN

793695-85-9
Record name 2-Bromomethyl-1-chloro-4-iodo-benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30471527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-5-iodobenzyl bromide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 2-chloro-5-iodo-toluene (0.5 g, 1.98 mmol), N-bromosuccinimide (0.422 g, 2.35 mmol) and benzoyl peroxide (21.5 mg, 0.089 mmol) in dry CCl4 (5 mL) was stirred and heated to reflux for 3 h. After cooling, the mixture-was filtered, and the red filtrate was washed with a saturated solution of sodium thiosulfate (2×10 mL). The organic phase was washed with brine, dried over Na2SO4, filtered and concentrated. The residue was purified by flash chromatography on silica gel (petroleum ether), to give 60 as a white solid (361 mg, 55%). 1H NMR (CDCl3, 300 MHz) δ 7.76 (d, J=2.4 Hz, 1H), 7.56 (dd, J=8.7, 2.1 Hz, 1H), 7.12 (d, J=8.4 Hz, 1H), 4.49 (s, 2H). MS (m/e) (positive FAB) 332.1 (M+H)+, m.p. 94-95° C.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.422 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
21.5 mg
Type
catalyst
Reaction Step One
Name
Yield
55%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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